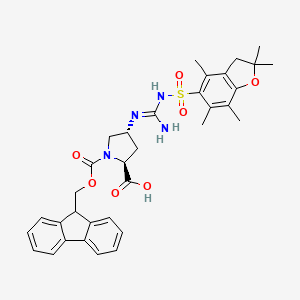

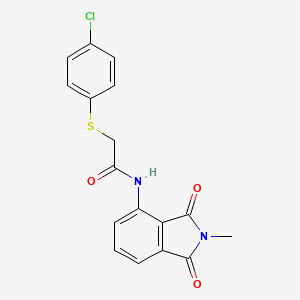

2-(4-chlorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-chlorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide" is a chemically synthesized molecule that appears to be related to a family of compounds with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl, sulfanyl, and acetamide groups have been synthesized and characterized for various biological activities, including antibacterial, antiviral, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from substituted or unsubstituted aromatic organic acids, which are converted into esters, hydrazides, and then into thiols or oxadiazoles. These intermediates are further reacted with various electrophiles to yield the target compounds . For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in DMF and NaH .

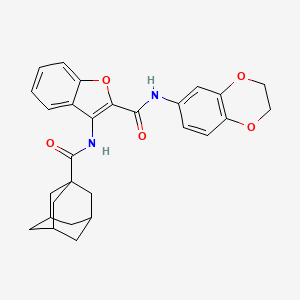

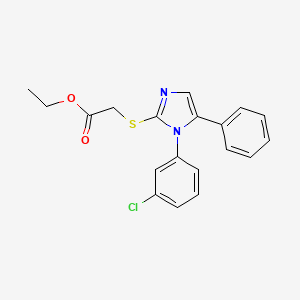

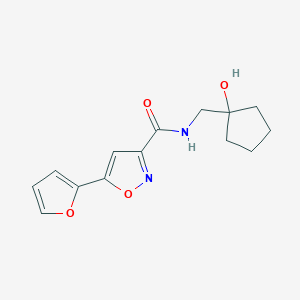

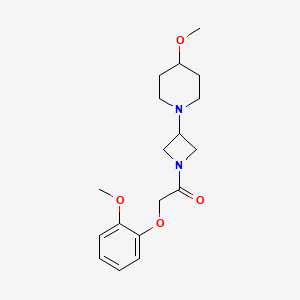

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. Crystallographic studies have revealed that these molecules often have a folded conformation with the aromatic rings inclined at various angles . The presence of substituents like chlorine can influence the geometry and intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups such as the oxadiazole ring, sulfanyl group, and acetamide moiety. These groups can participate in various chemical reactions, including hydrogen bonding and electrophilic substitution, which are essential for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as polarity and conformation, have been studied using methods like dipole moment measurements and quantum chemical calculations . The presence of electronegative substituents like chlorine and fluorine can significantly affect these properties . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated to assess the drug-likeness of these molecules .

Scientific Research Applications

Environmental Impact and Toxicology

Chlorophenols , including compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) , have been extensively studied for their environmental impact, particularly in the context of pesticide exposure and its association with health outcomes. Research in New Zealand has explored the potential link between exposure to phenoxy herbicides or chlorophenols and soft tissue sarcoma, although further studies are needed to conclusively determine the human health risks associated with these chemicals (Smith et al., 1984). Additionally, investigations into the toxicologic effects of chlorophenoxy acetic acids, as seen in cases of fatal overdose, highlight the importance of understanding the biochemical impact of these substances (Osterloh et al., 1983).

Reproductive and Developmental Effects

The reproductive effects of paternal exposure to dioxin-contaminated chlorophenols have been a subject of study, indicating potential developmental toxicity. Research conducted on the offspring of male sawmill workers exposed to chlorophenates demonstrated an increased risk for developing congenital anomalies, supporting the hypothesis of male-mediated developmental toxicity (Dimich-Ward et al., 1996).

Occupational Exposure and Health Risks

Investigations into the health effects of 2,4,5-T and its toxic contaminants have been conducted, particularly focusing on workers in the manufacturing processes. These studies have found clinical evidence of conditions such as chloracne among exposed individuals, suggesting a correlation between occupational exposure to chlorophenols and certain health outcomes (Suskind & Hertzberg, 1984).

properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S/c1-20-16(22)12-3-2-4-13(15(12)17(20)23)19-14(21)9-24-11-7-5-10(18)6-8-11/h2-8H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLNUZQJKZHIPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

![3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one](/img/structure/B2509176.png)

![N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2509178.png)

![N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2509182.png)